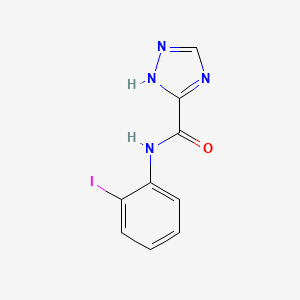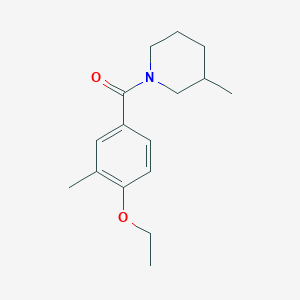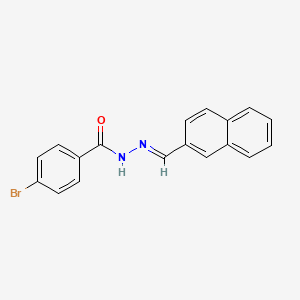
3-(4-fluorophenyl)-N-isopropylpropanamide
Descripción general
Descripción
3-(4-fluorophenyl)-N-isopropylpropanamide, also known as F-Phenibut, is a synthetic compound that belongs to the family of GABA analogs. It was first synthesized in the 1960s in the Soviet Union as a potential anxiolytic agent. F-Phenibut has gained popularity in recent years due to its purported cognitive-enhancing and anxiolytic effects.
Mecanismo De Acción
3-(4-fluorophenyl)-N-isopropylpropanamide acts as a GABA agonist, binding to GABA receptors in the brain. This results in an increase in GABAergic neurotransmission, leading to a decrease in neuronal excitability. This compound also increases the release of dopamine, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA and dopamine in the brain, leading to a decrease in anxiety and an increase in cognitive function. This compound has also been shown to improve sleep quality and reduce the symptoms of alcohol withdrawal syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-N-isopropylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the brain can be easily measured using various techniques such as electrophysiology and neuroimaging. However, this compound also has several limitations. It has a long half-life, which can make it difficult to study its acute effects. It also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorophenyl)-N-isopropylpropanamide. One area of interest is its potential use in the treatment of anxiety disorders and depression. Another area of interest is its potential as a cognitive enhancer, particularly in the elderly. Further research is also needed to determine the optimal dosing and administration of this compound, as well as its long-term effects on the brain.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-isopropylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anxiolytic, nootropic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, post-traumatic stress disorder, and depression.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGAPLXVWFYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)



![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)


![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
